A Comprehensive Technical Guide to (1-propyl-1H-pyrazol-3-yl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to (1-propyl-1H-pyrazol-3-yl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of (1-propyl-1H-pyrazol-3-yl)methanol, a functionalized pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged as of early 2026, its structural analogs are well-documented, allowing for a robust and scientifically grounded guide for researchers, scientists, and drug development professionals. This document will delve into its chemical identity, a proposed, reliable synthetic route, predicted spectroscopic characteristics, and its potential applications, all grounded in established chemical principles and authoritative literature.
Chemical Identity and Physicochemical Properties
(1-propyl-1H-pyrazol-3-yl)methanol is a heterocyclic alcohol. The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at the N1 position with a propyl group and at the C3 position with a hydroxymethyl group.
The pyrazole scaffold is a cornerstone in medicinal chemistry, found in a multitude of approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine-like nitrogen of the pyrazole ring) in (1-propyl-1H-pyrazol-3-yl)methanol makes it a particularly interesting candidate for creating molecules that can effectively interact with biological targets.[2]
Table 1: Predicted Physicochemical Properties for (1-propyl-1H-pyrazol-3-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | PubChemLite[3] |
| Molecular Weight | 140.18 g/mol | Calculated |
| Monoisotopic Mass | 140.09496 Da | PubChemLite[3] |
| XlogP (predicted) | 0.2 | PubChemLite[3] |
| InChI | InChI=1S/C7H12N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5,10H,2,4,6H2,1H3 | PubChemLite[3] |
| InChIKey | SJVVWYABOVAVGH-UHFFFAOYSA-N | PubChemLite[3] |
| SMILES | CCCN1C=CC(=N1)CO | PubChemLite[3] |
Proposed Synthesis and Experimental Protocol
The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry.[4] A reliable route to (1-propyl-1H-pyrazol-3-yl)methanol can be envisioned through the N-alkylation of a suitable pyrazole precursor, followed by the reduction of a carboxylic acid or ester functionality. A plausible and efficient two-step synthetic pathway is detailed below.
Synthetic Strategy Overview
The proposed synthesis commences with the regioselective N-alkylation of ethyl 1H-pyrazole-3-carboxylate with a propyl halide. The resulting N-propylated pyrazole ester is then reduced to the corresponding primary alcohol. This strategy is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.
Caption: Proposed two-step synthesis of (1-propyl-1H-pyrazol-3-yl)methanol.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate
-
To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Add 1-bromopropane (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1-propyl-1H-pyrazole-3-carboxylate.
Causality: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole nitrogen. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole (pKa ≈ 14.2) without causing hydrolysis of the ester.[5]
Step 2: Synthesis of (1-propyl-1H-pyrazol-3-yl)methanol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 1-propyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (1-propyl-1H-pyrazol-3-yl)methanol. Further purification can be achieved by column chromatography if necessary.
Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH₄ with water. The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess hydride and produce a granular, easily filterable solid.
Predicted Spectroscopic Data
The structural elucidation of (1-propyl-1H-pyrazol-3-yl)methanol would rely on standard spectroscopic techniques. The predicted data are summarized below, based on the analysis of similar N-alkylated pyrazole derivatives.[6][7]
Table 2: Predicted Spectroscopic Data for (1-propyl-1H-pyrazol-3-yl)methanol
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR | * Propyl Group: Triplet (~0.9 ppm, 3H, -CH₃), Sextet (~1.8 ppm, 2H, -CH₂-CH₃), Triplet (~4.0 ppm, 2H, N-CH₂-).* Pyrazole Ring: Doublet (~6.2 ppm, 1H, H4), Doublet (~7.4 ppm, 1H, H5).* Methanol Group: Singlet (~4.6 ppm, 2H, -CH₂OH), Broad Singlet (variable, 1H, -OH). |
| ¹³C NMR | * Propyl Group: ~11 ppm (-CH₃), ~23 ppm (-CH₂-CH₃), ~52 ppm (N-CH₂-).* Pyrazole Ring: ~105 ppm (C4), ~130 ppm (C5), ~148 ppm (C3).* Methanol Group: ~58 ppm (-CH₂OH). |
| IR (cm⁻¹) | * O-H Stretch: Broad, ~3300 cm⁻¹.* C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹.* C=N, C=C Stretch (Aromatic): ~1500-1600 cm⁻¹.* C-O Stretch: ~1050 cm⁻¹. |
| Mass Spec (ESI+) | * [M+H]⁺: m/z 141.1022 |
Reactivity and Potential for Further Functionalization
The (1-propyl-1H-pyrazol-3-yl)methanol molecule possesses two primary sites for further chemical modification: the hydroxyl group and the pyrazole ring itself.
-
Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted to a variety of esters and ethers, or transformed into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions.
-
Reactions on the Pyrazole Ring: The pyrazole ring is generally resistant to oxidation and reduction.[8] However, it can undergo electrophilic substitution, primarily at the C4 position.[9] This allows for the introduction of various functional groups, such as halogens or nitro groups, which can then be further manipulated.[10]
Applications in Drug Discovery and Materials Science
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with over 40 FDA-approved drugs containing this moiety.[11] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[8][12]
The structure of (1-propyl-1H-pyrazol-3-yl)methanol makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening. For instance:
-
Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many kinase inhibitors. The hydroxyl group can be used as a handle to introduce side chains that can interact with other regions of the ATP-binding pocket.
-
Neurodegenerative Disease Therapeutics: Pyrazole derivatives have shown promise in targeting pathways involved in Alzheimer's and Parkinson's diseases.[2][12] The ability of this molecule to engage in hydrogen bonding is a key feature for interacting with protein targets in these diseases.[2]
-
Agrochemicals: Many successful insecticides and herbicides are based on the pyrazole scaffold.[1]
-
Coordination Chemistry: The pyridine-like nitrogen atom of the pyrazole ring can coordinate with metal ions, making these compounds useful as ligands in catalysis or as metal-organic frameworks.[1]
A notable example of a commercial drug built upon a substituted pyrazole is Sildenafil (Viagra), which features a propyl-substituted pyrazole ring, underscoring the relevance of this structural motif in pharmacologically active compounds.[13]
Safety and Handling
As a novel chemical entity, (1-propyl-1H-pyrazol-3-yl)methanol should be handled with care, assuming it may be hazardous. General safety precautions for handling pyrazole derivatives should be strictly followed.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[15] Avoid contact with skin and eyes.[17] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[18]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[17]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
If inhaled: Move the person to fresh air.[16]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[15]
Conclusion
(1-propyl-1H-pyrazol-3-yl)methanol represents a valuable, yet underexplored, building block for chemical synthesis. Its straightforward proposed synthesis, coupled with the proven importance of the N-alkyl pyrazole scaffold, positions it as a high-potential starting material for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
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